molecular formula C13H13NO3 B1603569 Ethyl 7-methoxyquinoline-3-carboxylate CAS No. 71082-46-7

Ethyl 7-methoxyquinoline-3-carboxylate

Cat. No. B1603569
CAS RN: 71082-46-7
M. Wt: 231.25 g/mol
InChI Key: MHONKQIXMNJTGY-UHFFFAOYSA-N
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Description

Ethyl 7-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 .


Synthesis Analysis

The synthesis of Ethyl 7-methoxyquinoline-3-carboxylate involves several steps. One method involves the use of hydrogen bromide in water at 105℃ for 88.5 hours . Another method involves the use of palladium on activated carbon in ethanol and ethyl acetate . The yield of these reactions is reported to be 90% and 89% respectively .


Molecular Structure Analysis

The molecular structure of Ethyl 7-methoxyquinoline-3-carboxylate consists of 13 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms . The InChI Key is MHONKQIXMNJTGY-UHFFFAOYSA-N .

Scientific Research Applications

Biological Activities

Ethyl 7-methoxyquinoline-3-carboxylate and its derivatives have been explored for various biological activities. For instance, a compound closely related to Ethyl 7-methoxyquinoline-3-carboxylate, Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, isolated from the mycelia of Hericium erinaceum, showed significant inhibition of nitric oxide production in LPS-activated microglia (Lin et al., 2018).

Complexation with Metal Ions

Studies have shown the complexation of Ethyl 7-methoxyquinoline-3-carboxylate derivatives with transition metal ions. One such study focused on 1-ethyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid and its complexation with copper(II) and magnesium(II) ions. This research provides insights into the mechanism of action of these compounds, particularly in relation to their antibacterial activities (Bailey et al., 1984).

Synthesis and Chemical Transformations

Ethyl 7-methoxyquinoline-3-carboxylate has been involved in various synthetic transformations. A study details the conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into other compounds, investigating the influence of different solvents on the reaction process. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds (Guo, 1991).

Potential Anticancer Activity

Research into derivatives of Ethyl 7-methoxyquinoline-3-carboxylate has also explored their potential anticancer activities. For instance, certain derivatives were synthesized and tested for their effect against breast cancer cell lines, revealing some compounds to have significant anticancer activity (Gaber et al., 2021).

Safety And Hazards

Ethyl 7-methoxyquinoline-3-carboxylate is classified as a warning signal word. It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 7-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-4-5-11(16-2)7-12(9)14-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHONKQIXMNJTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619056
Record name Ethyl 7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-methoxyquinoline-3-carboxylate

CAS RN

71082-46-7
Record name 3-Quinolinecarboxylic acid, 7-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71082-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-3-ethoxycarbonyl-7-methoxyquinoline (43 g, 162 mmol) was dissolved in acetic acid (250 ml), with 10% palladium on charcoal (1.5 g) and hydrogenated at atmospheric pressure during 8 hours. The catalyst was removed by filtration over a pad of celite and the solvent evaporated. The residue was diluted with water and the pH adjusted to 7-8 with a saturated solution of sodium hydrogen carbonate. The solid was collected by filtration, washed with water and dried under vacuum over phosphorus pentoxide to give 3-ethoxycarbonyl-7-methoxyquinoline (33g, 88%) as a beige powder.
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Synthesis routes and methods II

Procedure details

According to Scheme A, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (VIII) is obtained in four steps from commercially available synthetically accessible m-anisidine (II). m-Anisidine is combined with diethyl ethoxymethylenemalonate at temperatures ranging from 100° C. to about 125° C., preferably 125° C. for a period of 1 to 5 h, preferably about 3 h to provide diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate. Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (III) is obtained by heating Dowtherm™ at a temperature of 257° C. and diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate for a period of 15 minutes to 2 h. Compound (IV) ethyl 7-methoxyquinoline-3-carboxylate is commercially available or synthetically accessible from ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (III) in two steps. Chlorination of compound (III) under conditions known to one skilled in the art, for example, but not limited to, oxalyl chloride, thionyl chloride, or phosphorus oxychloride, with or without a catalytic amount of DMF, in the presence or absence of a solvent such as DCM or CHCl3, at temperatures ranging from 50° C. to about 70° C., for a period ranging from 2 to 4 h, preferably 2.5 h, provides ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. Subsequent reduction of ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, employing Pd/C under hydrogenation conditions, in a solvent such as MeOH or EtOH, in the presence or absence of an acid such as acetic or formic acid, provides ethyl 7-methoxyquinoline-3-carboxylate (IV). Commercially available or synthetically accessible ethyl 7-methoxyquinoline-3-carboxylate (IV) is reacted under demethylation conditions, for example, HBr in H2O or HOAc, at temperatures ranging from 80° C. to about 110° C., preferably 105° C. for a period of 0.5 h to 24 h, preferably about 2 h, to provide 7-hydroxyquinoline-3-carboxylic acid. Ethyl 7-hydroxyquinoline-3-carboxylate (V), where R3 is H, is obtained by esterification of 7-hydroxyquinoline-3-carboxylic acid, employing methods known to one skilled in the art, for example, but not limited to, reaction of 7-hydroxyquinoline-3-carboxylic acid with an acid such as H2SO4, and the like, in a solvent such as EtOH, at temperatures ranging from 60° C. to about 80° C., preferably 75° C. for a period of about 12 to 24 h, preferably 20 h.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-methoxyquinoline-3-carboxylate
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Citations

For This Compound
3
Citations
J CijiangáHe - RSC advances, 2022 - pubs.rsc.org
… reaction was also observed and it was interesting to find out that the bromoquinoline 6 resulted dehalogenation/hydrogenation compound ethyl 7-methoxyquinoline-3-carboxylate 8 (…
Number of citations: 4 pubs.rsc.org
SK Gadakh, S Dey, A Sudalai - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
The rhodium catalyzed annulation of anilines with alkynic esters allowing for the high-yield synthesis of quinoline carboxylates with excellent regioselectivity is described. This …
Number of citations: 22 pubs.rsc.org
ML Ţînţaş, L Peauger, F Alix, C Papamicaël, T Besson… - Molecules, 2022 - mdpi.com
The DYRK (Dual-specificity tyrosine phosphorylation-regulated kinase) family of protein kinases is involved in the pathogenesis of several neurodegenerative diseases. Among them, …
Number of citations: 11 www.mdpi.com

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